2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, an allylureido group, and a methoxyphenylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazole ring: This can be achieved by cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Introduction of the allylureido group: This step might involve the reaction of the thiazole intermediate with allyl isocyanate.
Attachment of the methoxyphenylacetamide moiety: This could be done through nucleophilic substitution reactions where the thiazole intermediate reacts with 4-methoxyphenylacetyl chloride.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The thiazole ring and the methoxyphenyl group may participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Halogenation might involve reagents like bromine or chlorine, while nitration could use nitric acid and sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with thiazole rings and urea groups are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with various biological targets.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects. They could be candidates for drug development, particularly in areas like antimicrobial or anticancer research.
Industry
Industrially, this compound could find applications in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with thiazole rings and urea groups can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methylphenyl)acetamide
- **2-((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-chlorophenyl)acetamide
Uniqueness
The unique combination of the allylureido group, thiazole ring, and methoxyphenylacetamide moiety distinguishes this compound from its analogs. The presence of the methoxy group might influence its chemical reactivity and biological activity, potentially offering advantages in specific applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(prop-2-enylcarbamoylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-3-8-18-16(23)21-17-20-13(10-26-17)9-25-11-15(22)19-12-4-6-14(24-2)7-5-12/h3-7,10H,1,8-9,11H2,2H3,(H,19,22)(H2,18,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBOYMVPXWDDLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC2=CSC(=N2)NC(=O)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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